

Preliminary anti-cancer screening of Aath extracts

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An in-depth analysis of the preliminary anti-cancer screening of Annona species extracts reveals significant potential for the development of novel therapeutic agents. This technical guide synthesizes the available data on their cytotoxic effects, outlines the experimental protocols utilized for their evaluation, and elucidates the molecular signaling pathways through which they exert their anti-neoplastic activity.

Quantitative Data Summary

The anti-cancer potential of various Annona species extracts has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the extract's potency, is a key parameter in these studies. The data from multiple investigations are summarized in the tables below for comparative analysis.

Table 1: Anti-cancer Activity of Annona squamosa Extracts



Plant Part	Extract Type	Cancer Cell Line	IC50 Value	Reference
Seed	Ethanolic	MCF-7 (Breast)	10 μg/ml	
Bark	Ethanolic	MCF-7 (Breast)	20 μg/ml	
Peel	Ethanolic	MCF-7 (Breast)	30 μg/ml	
Seed	Ethanolic	MCF-7 (Breast)	0.25 mg/ml	[1]
Seed	Ethanolic	HepG2 (Liver)	0.36 mg/ml	[1]

Table 2: Anti-cancer Activity of Annona muricata (Graviola) Extracts

Plant Part	Extract Type	Cancer Cell Line		Reference
Leaf	Ethanolic	MCF-7 (Breast)	97 μg/ml	
Leaf, Seed, Peel	-	CCRF-CEM (Leukemia)	0.57 ± 0.02 μg/mL, 0.36 ± 0.03 μg/mL, 4.58 ± 0.2 μg/mL	
Leaf	Ethanolic	K-562 (Leukemia)	2.5 μg/ml	
Leaf	Methanolic	MCF-7 (Breast)	23.99% viability at 100 μg/ml	[2]
Bark	Methanolic	MCF-7 (Breast)	86.78% viability at 100 μg/ml	[2]
Fruit	Ethanolic (SLNs)	MCF-7 (Breast)	12 μg/ml	[1]
Fruit	Ethanolic	MCF-7 (Breast)	30 μg/ml	[1]

Table 3: Anti-cancer Activity of Other Annona Species Extracts



Species	Plant Part	Extract Type	Cancer Cell Line	IC50 Value	Reference
Annona reticulata	Leaf	Methanolic	Hop65 (Lung)	<10 µg/ml	[3]
Annona reticulata	Leaf	Methanolic	HEPG2 (Hepatoma)	<10 μg/ml	[3]
Annona reticulata	Leaf	Methanolic	HCT15 (Colon)	39.1 μg/ml	[3]
Annona montana	Leaf	Methanolic	MDA-MB-231 (Breast)	315 ± 15 μg/mL	[4]
Annona montana	Leaf	Methanolic	MCF-7 (Breast)	245 ± 8 μg/mL	[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary anticancer screening of Annona extracts.

Preparation of Plant Extracts

- Objective: To extract bioactive compounds from various parts of the Annona plant.
- Methodology:
 - Plant material (leaves, seeds, bark, or peel) is collected, washed, dried, and powdered.
 - The powdered material is subjected to extraction, commonly using a Soxhlet apparatus or maceration.[5]
 - A range of solvents can be used, including ethanol, methanol, acetone, petroleum ether,
 and hexane, to isolate compounds with different polarities.
 - The resulting crude extract is then concentrated using a rotary evaporator and stored for further analysis.



Cell Culture and Maintenance

- Objective: To maintain viable cancer cell lines for in vitro assays.
- Methodology:
 - Human cancer cell lines (e.g., MCF-7, HepG2, A549) are procured from a certified cell bank.
 - Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
 - Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

- Objective: To determine the effect of Annona extracts on the proliferation and viability of cancer cells.[2]
- Methodology:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the Annona extract and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
 - After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution is added to each well.[2]
 - Living cells with active mitochondria reduce the yellow MTT to a purple formazan product.
 - The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[2]
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.



Apoptosis Assays

- Objective: To determine if the extracts induce programmed cell death (apoptosis).
- Methodologies:
 - Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
 - TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.[4]
 - Cells are treated with the extract, harvested, and fixed.
 - The cells are then permeabilized and incubated with a solution containing TdT enzyme and fluorescently labeled dUTPs.
 - The enzyme incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
 - The fluorescent signal is then quantified by flow cytometry or fluorescence microscopy.
 [4]

Western Blot Analysis

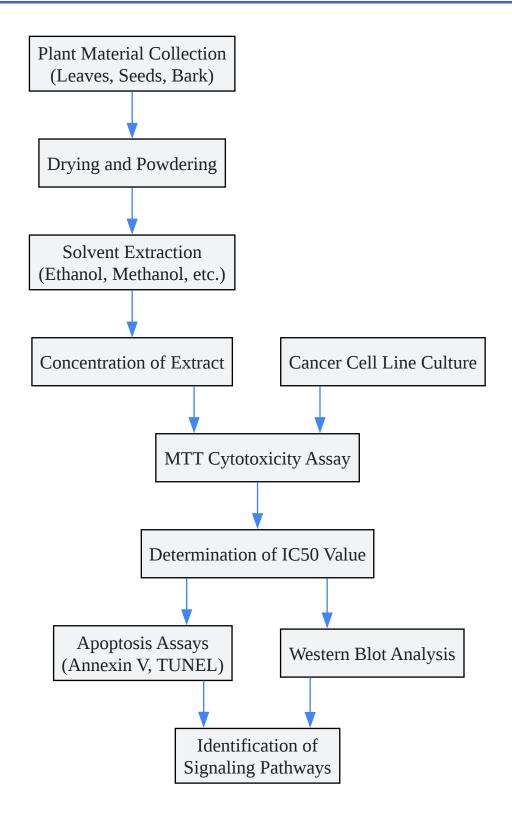
- Objective: To investigate the effect of the extracts on the expression and phosphorylation of proteins involved in key signaling pathways.
- Methodology:
 - Cancer cells are treated with the Annona extract for a specified duration.
 - Cells are lysed to extract total proteins.
 - Protein concentration is determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).



- The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, p-AKT, EGFR, NF-κB).[7]
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualization of Pathways and Workflows Experimental Workflow for Anti-Cancer Screening





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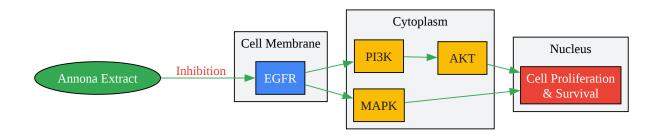
Caption: General experimental workflow for screening Annona extracts for anti-cancer activity.

Signaling Pathways Modulated by Annona Extracts



Annona extracts have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Extracts from Annona species have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][8] Downregulation of EGFR and its downstream effectors can lead to decreased cell proliferation and survival.[7][8]

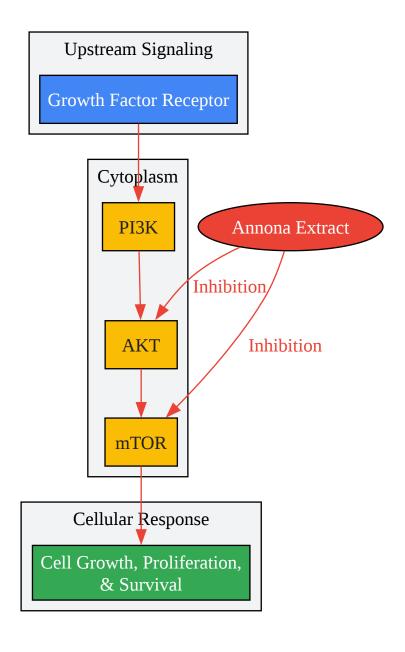


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Caption: Inhibition of the EGFR signaling pathway by Annona extracts.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition is a key mechanism of action for many anti-cancer agents. Annona extracts have demonstrated the ability to block this pathway, leading to apoptosis and reduced proliferation in cancer cells.[9][10]



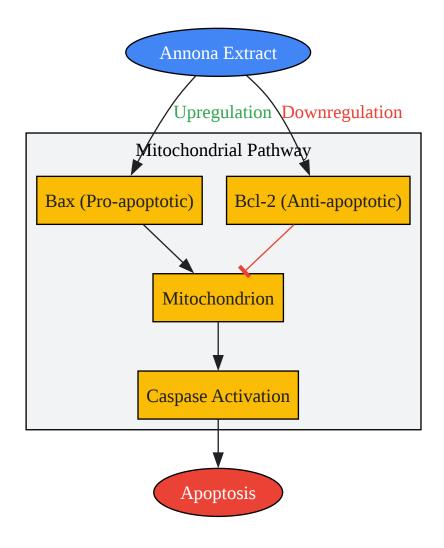


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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Annona extracts.

Annona extracts promote apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. This often involves the upregulation of Bax and the downregulation of Bcl-2.[8]





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Caption: Induction of apoptosis by Annona extracts via modulation of Bax and Bcl-2.

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